

An In-depth Technical Guide to 1-Bromoisoquinolin-3-amine

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Compound of Interest

Compound Name: 1-Bromoisoquinolin-3-amine

Cat. No.: B082021

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This document provides a comprehensive technical overview of **1-Bromoisoquinolin-3-amine**, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, physicochemical properties, potential synthetic routes, and relevant safety information.

Core Molecular and Physical Properties

1-Bromoisoquinolin-3-amine is a substituted isoquinoline derivative. The presence of the bromine atom and the amine group on the isoquinoline scaffold makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Chemical and Physical Data for **1-Bromoisoquinolin-3-amine**

Identifier	Value	Reference
IUPAC Name	1-bromoisoquinolin-3-amine	[1]
Synonyms	3-Amino-1-bromoisoquinoline, 1-bromo-3-isoquinolinamine	[1][2]
CAS Number	13130-79-5	[1][2][3]
Molecular Formula	C ₉ H ₇ BrN ₂	[1][2][4]
Molecular Weight	223.07 g/mol	[1][2][4]
Melting Point	144°C to 146°C	[1]
Assay	≥ 96% (HPLC)	[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=C(N=C2Br)N</chem>	[1]
InChI Key	PSQUIUNIVDKHJK-UHFFFAOYSA-N	[1]

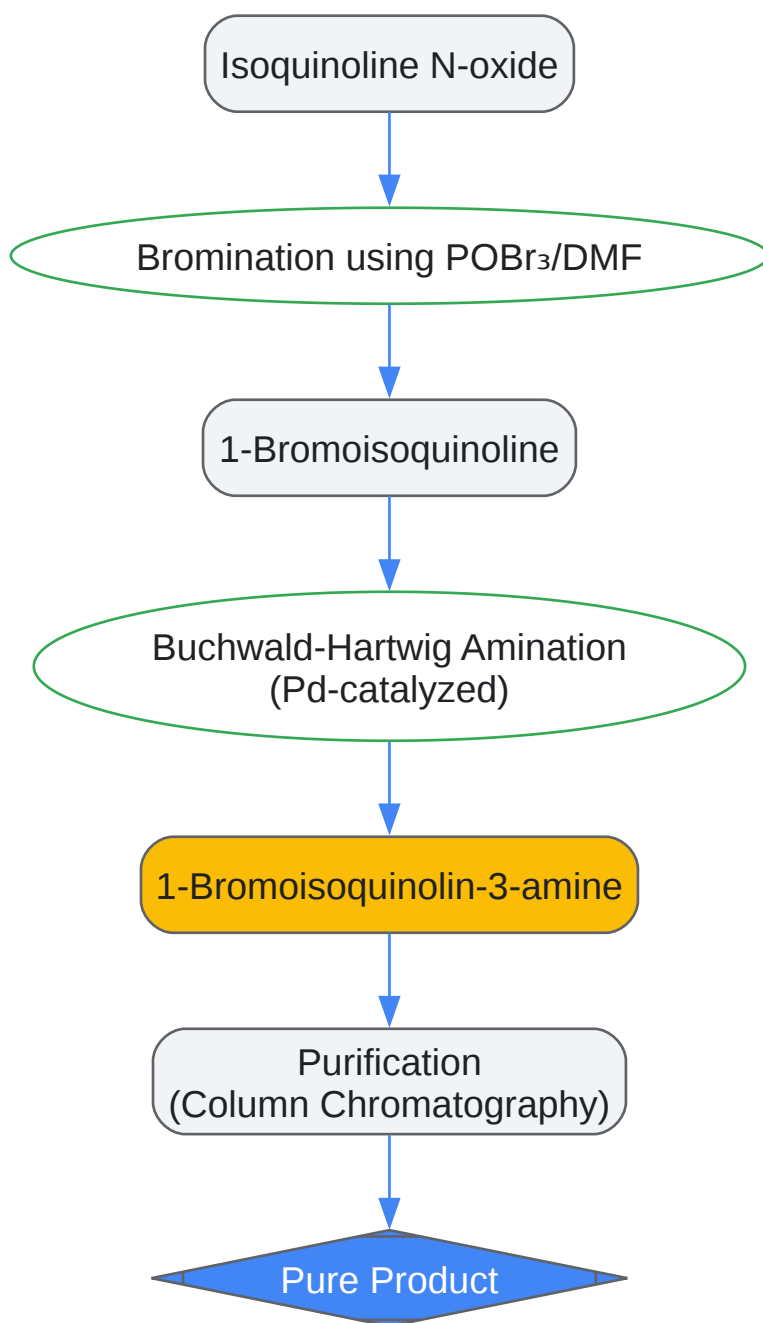
Molecular Structure

The core of **1-Bromoisoquinolin-3-amine** is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. A bromine atom is substituted at the C1 position, and an amine group is at the C3 position.

Diagram 1: 2D Representation of **1-Bromoisoquinolin-3-amine**

Experimental Protocols: A Plausible Synthetic Pathway

While specific synthesis protocols for **1-Bromoisoquinolin-3-amine** are not readily available in the provided search results, a logical two-step synthetic route can be proposed based on established methodologies for related compounds: the synthesis of the 1-Bromoisoquinoline precursor followed by amination.



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Diagram 2: Proposed Synthetic Workflow

Step 1: Synthesis of 1-Bromoisoquinoline (Precursor)

This protocol is adapted from the general procedure for the bromination of azine N-oxides.[5]

- **Reaction Setup:** A solution of isoquinoline-N-oxide (1.0 equivalent) in anhydrous dichloromethane (CH_2Cl_2) is prepared in an oven-dried flask under an argon atmosphere.
- **Reagent Addition:** The solution is cooled to 0°C in an ice bath. Phosphorus oxybromide (POBr_3 , 1.2 equivalents) is added slowly, followed by the dropwise addition of N,N-dimethylformamide (DMF, 0.5 equivalents).
- **Reaction Execution:** The reaction mixture is allowed to warm to room temperature (25°C) and stirred for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium carbonate (Na_2CO_3) solution until the pH is adjusted to 7-8. The organic layer is separated, and the aqueous phase is extracted with CH_2Cl_2 .
- **Purification:** The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Step 2: Synthesis of **1-Bromoisoquinolin-3-amine**

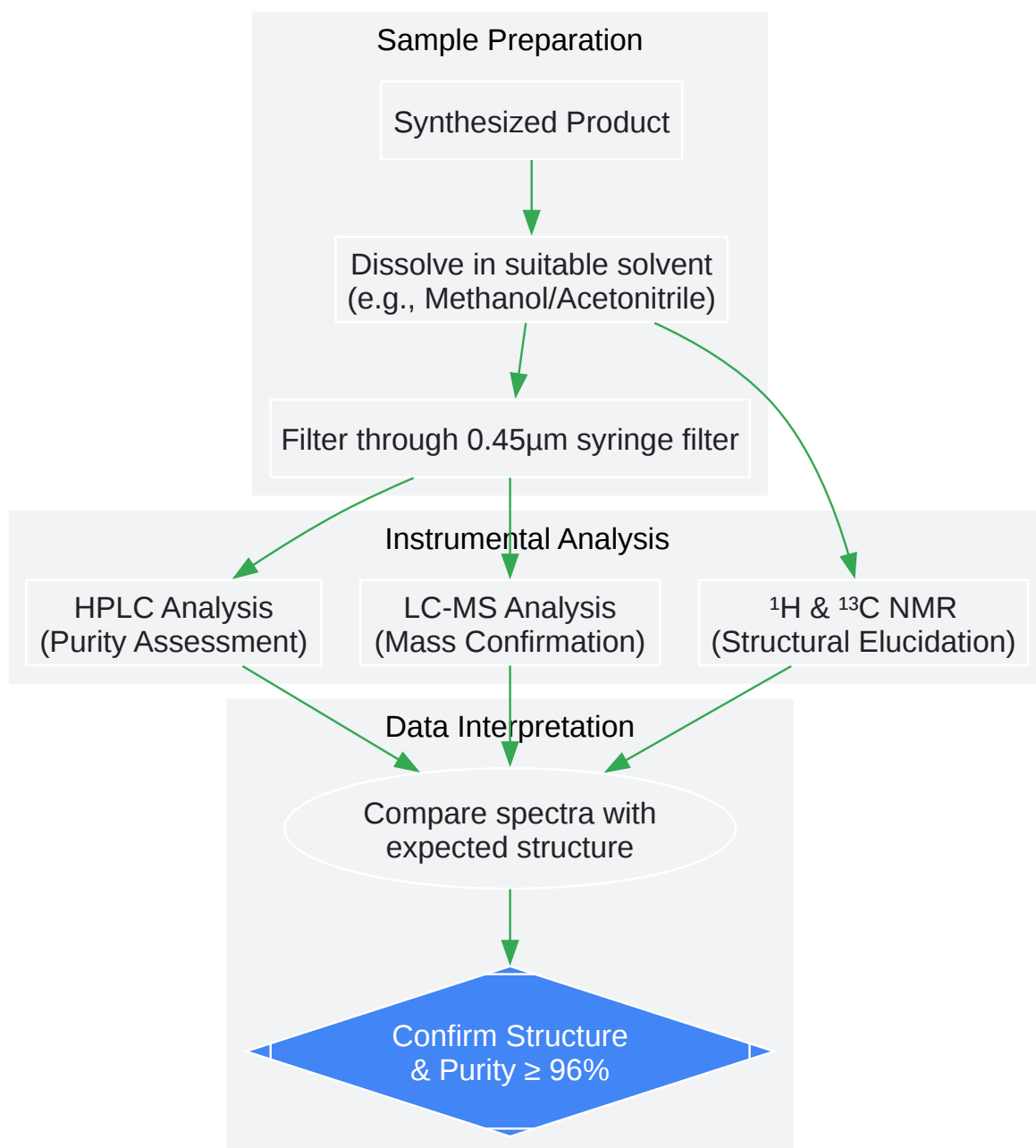
This procedure is based on the principles of the Buchwald-Hartwig amination, a standard method for forming C-N bonds.[6]

- **Reaction Setup:** To an oven-dried Schlenk tube under an inert atmosphere (argon), add 1-Bromoisoquinoline (1.0 equivalent), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
- **Reagent Addition:** Add a base (e.g., sodium tert-butoxide, NaOtBu , 1.2-1.5 equivalents). Then, add an anhydrous, degassed solvent such as toluene or dioxane via syringe. Finally, introduce the ammonia source (e.g., an ammonia surrogate like benzophenone imine, followed by hydrolysis, or using aqueous ammonia with specific ligands).
- **Reaction Execution:** The sealed tube is heated to the required temperature (typically 80 - 110°C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine.
- **Purification:** The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield **1-Bromoisoquinolin-3-amine**.

Analytical Workflow

The identity and purity of the final compound are typically confirmed through a combination of spectroscopic and chromatographic methods.



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Diagram 3: Analytical and Characterization Workflow

Safety and Handling

Based on available data, **1-Bromoisoquinolin-3-amine** should be handled with care in a laboratory setting.[2]

- Hazard Classifications: It is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[2] It may also be harmful if swallowed, inhaled, or absorbed through the skin.
- Recommended Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid generating dust.

This guide provides a foundational understanding of **1-Bromoisoquinolin-3-amine**. Researchers should consult primary literature and safety data sheets for more detailed experimental and safety information.

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